(S)-1'-Methyl-d3-nicotinium Iodide
Description
(S)-1'-Methyl-d3-nicotinium iodide is a deuterated quaternary ammonium compound with the molecular formula C₁₁H₁₇N₂I and a molecular weight of 327.23 g/mol . It is isotopically labeled with three deuterium atoms (d³) on the methyl group, which distinguishes it from non-deuterated analogs in mass spectrometric analysis . This compound is structurally analogous to naturally occurring nicotinamide derivatives, making it a critical internal standard for quantifying nicotinamide metabolites in biological samples . Its quaternary ammonium configuration enhances ionic interactions and polar solvation dynamics, while the iodide counterion contributes to electrophilic reactivity .
Key properties include:
Properties
Molecular Formula |
C₁₁D₃H₁₄N₂I |
|---|---|
Molecular Weight |
307.19 |
Synonyms |
(S)-1’-Methyl-d3-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide; Nicotine-d3 Monomethiodide; _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Schiff Base Iodide Compounds ([m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)
- Structure : Schiff base cations form irregular channels housing I₃⁻ anions with I–I bond lengths of 2.912–2.939 Å .
- Conductivity : Exhibits high iodide-ion conductivity (1.03×10⁻⁴ S cm⁻¹ at 343 K ), surpassing CuPbI₃ (~10⁻⁸ S cm⁻¹) and [Mn(en)₃]I₂ (1.37×10⁻⁶ S cm⁻¹ at 423 K) .
- Mechanism : Conductivity arises from iodide-ion migration via "ion hopping" within supramolecular channels .
- Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) .
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide
Methanesulfonate vs. Iodide Salts
- Stability : An iodide salt of an unspecified compound showed 83% stability at 50°C , compared to 100% for its methanesulfonate counterpart .
- Implication : Iodide counterions may reduce thermal stability in some contexts .
Comparative Analysis
Table 1: Key Properties of this compound and Similar Compounds
Key Differences
Functionality :
- This compound is tailored for analytical precision via deuterium labeling, whereas Schiff base iodides prioritize ionic conductivity for energy applications .
- The iodide counterion in this compound enhances electrophilic reactivity, unlike the inert methanesulfonate group .
Stability :
- Schiff base iodides maintain structural integrity at high temperatures (up to 343 K), while iodide salts of other compounds degrade faster than methanesulfonates .
Mechanistic Contrast :
- Conductivity in Schiff base compounds relies on iodide-ion migration through supramolecular channels, a feature absent in this compound due to its compact quaternary ammonium structure .
Research Implications
- Analytical Chemistry : The deuterium labeling in this compound enables unmatched precision in tracking nicotinamide metabolites, addressing a niche unmet by conductive iodide compounds .
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